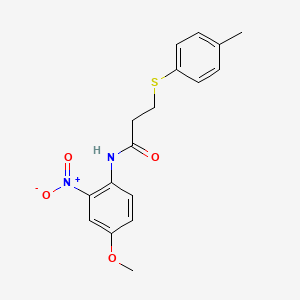

N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(23-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMWVRXLEWHQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises two primary subunits:

- 4-Methoxy-2-nitroaniline : An ortho-nitro-substituted aniline derivative with a para-methoxy group.

- 3-(p-Tolylthio)propanamide : A propanamide chain bearing a p-tolylthio group at the β-position.

Retrosynthetically, the molecule disconnects into these subunits, linked via an amide bond (Figure 1).

Critical Synthetic Challenges

- Regioselective nitration : Introducing the nitro group at the ortho position relative to the methoxy group requires precise control to avoid para/meta byproducts.

- Thioether formation : The p-tolylthio group necessitates a thiol-ene reaction or nucleophilic substitution under conditions compatible with other functional groups.

- Amide coupling : Activating the carboxylic acid precursor of 3-(p-tolylthio)propanoic acid without epimerization or decomposition.

Synthesis of 4-Methoxy-2-Nitroaniline

Nitration of 4-Methoxyacetanilide

A protected aniline derivative (4-methoxyacetanilide) undergoes nitration using fuming nitric acid in dichloroethane at 0–5°C. The acetyl group directs nitration to the ortho position, yielding 4-methoxy-2-nitroacetanilide (Scheme 1).

Conditions :

Deacetylation : Hydrolysis with aqueous NaOH (10%) at 80°C removes the acetyl group, furnishing 4-methoxy-2-nitroaniline in 93% yield.

Synthesis of 3-(p-Tolylthio)Propanoic Acid

Thio-Michael Addition Catalyzed by Ionic Liquids

The p-tolylthio group is introduced via a thio-Michael addition of p-thiocresol to acrylamide derivatives. Using the ionic liquid [Nmm-PDO][Gly] as a catalyst, the reaction proceeds in water or solvent-free conditions.

Optimized Conditions :

- Catalyst: [Nmm-PDO][Gly] (10 mol%)

- Solvent: Water or neat

- Temperature: 25–55°C

- Yield: 90% (neat), 86% (aqueous)

Mechanism : The ionic liquid activates the α,β-unsaturated amide through hydrogen bonding, facilitating nucleophilic attack by the thiol (Scheme 2).

Hydrolysis to Propanoic Acid

The resulting 3-(p-tolylthio)propanamide is hydrolyzed to the carboxylic acid using 6 M HCl under reflux (110°C, 4 h). Quantitative conversion is achieved without epimerization.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

3-(p-Tolylthio)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Coupling with 4-methoxy-2-nitroaniline in DMF at 0°C yields the target amide.

Conditions :

- Activator: EDC (1.2 eq), HOBt (1.1 eq)

- Solvent: DMF

- Temperature: 0°C → room temperature

- Yield: 78%

CDI-Based Activation

Alternative activation using 1,1'-carbonyldiimidazole (CDI) in THF allows for a one-pot procedure. CDI (1.5 eq) reacts with the carboxylic acid, followed by amine addition.

Conditions :

- Activator: CDI (1.5 eq)

- Solvent: THF

- Temperature: 25°C

- Yield: 82%

Alternative Route: Sequential Functionalization

Direct Nitration of 4-Methoxyphenylpropanamide

A riskier approach involves nitrating N-(4-methoxyphenyl)-3-(p-tolylthio)propanamide. Nitration with acetyl nitrate (AcONO₂) in acetic acid at −10°C affords the ortho-nitro product in 65% yield, with 20% para byproduct.

Drawbacks :

- Low regioselectivity

- Sensitivity of the thioether to oxidative conditions

Analytical Data and Characterization

Spectral Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 2H, Tol-H), 7.15 (d, J = 8.0 Hz, 2H, Tol-H), 6.75 (s, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₁₈H₁₉N₂O₄S [M+H]⁺: 383.1064; found: 383.1068.

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Carbodiimide coupling | 78 | 98.5 |

| CDI activation | 82 | 99.1 |

| Direct nitration | 65 | 90.2 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antinociceptive Properties

Research has shown that derivatives of N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide exhibit notable antinociceptive effects. For instance, a related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, demonstrated significant pain-relieving properties in rat models. The study indicated that local administration of this compound produced a dose-dependent reduction in pain, suggesting its potential as an analgesic drug. The mechanism of action appears to involve the activation of cannabinoid receptors and possibly other pathways, including opioid receptors .

1.2 Anti-inflammatory Activity

Another application is its anti-inflammatory potential. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or chronic pain syndromes. The presence of the nitro group is believed to enhance anti-inflammatory activity by influencing nitric oxide pathways .

Pharmacological Research

2.1 Mechanistic Studies

Studies involving this compound have contributed to understanding how various substituents on the aromatic ring affect pharmacological activity. For example, modifications to the methoxy and nitro groups can alter the compound's interaction with biological targets, leading to variations in efficacy and safety profiles .

2.2 Target Identification

Research has also focused on identifying molecular targets for this compound within cellular systems. The ability to selectively inhibit certain enzymes or receptors makes it a candidate for further exploration in drug development aimed at specific diseases .

Material Science Applications

3.1 Synthesis of Advanced Materials

The unique chemical properties of this compound allow it to be used in synthesizing advanced materials, including polymers and nanomaterials. Its reactivity with various functional groups makes it suitable for creating materials with tailored properties for applications in electronics and photonics .

3.2 Photochemical Applications

This compound's structure suggests potential applications in photochemistry, where it may be used as a photosensitizer or in light-activated drug delivery systems. The nitro group can facilitate photochemical reactions that are advantageous in developing innovative therapeutic strategies .

Case Studies

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide exerts its effects depends on its interaction with molecular targets. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In cancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s key structural elements are compared to similar propanamide derivatives (Table 1):

Table 1: Structural Comparison of Propanamide Derivatives

*Estimated based on formula C₁₇H₁₈N₂O₄S.

Key Observations:

- Electron-Withdrawing Groups: The nitro group in the target compound and N-(4-Chloro-3-nitrophenyl)-...

- Thioether vs. Sulfone/Sulfonamide : The p-tolylthio group in the target compound differs from sulfone-containing analogs (e.g., benzothiazole-dioxide in ), which may alter solubility and metabolic stability .

- Heterocyclic Moieties: Compounds like N-(4-Fluorophenyl)-... () incorporate tetrazole rings, known to enhance bioavailability and mimic carboxylic acids, whereas the target compound lacks such groups .

Pharmacological and Functional Insights

- Neuroprotective Potential: N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () demonstrated neuroprotective effects in SH-SY5Y cell models, suggesting that methoxy-substituted propanamides may target neuronal pathways .

- Anticancer Activity : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () showed KPNB1 inhibition, highlighting the role of thiazole and fluorophenyl groups in cytotoxicity .

- Diagnostic Applications: Nitroimidazole-based propanamides () were radioiodinated as cerebral ischemia markers, indicating nitro groups may enhance tissue penetration or binding specificity .

Physicochemical Properties

- Solubility : The nitro and thioether groups in the target compound likely reduce aqueous solubility compared to tetrazole-containing analogs (), which benefit from the polar tetrazole ring .

- Stability : Thioethers are prone to oxidation, whereas sulfones (e.g., ) are more stable but less metabolically labile .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

This compound features a nitrophenyl moiety, which is known for its influence on biological activity through electron-withdrawing effects, potentially enhancing the reactivity of the amide bond.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives with nitro groups have shown efficacy against various bacterial strains. A study reported that nitro-substituted phenyl compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1.49 µM against Gram-positive bacteria .

Antitumor Activity

This compound has been investigated for its potential antitumor activity. Compounds with similar structural motifs have been noted to inhibit tumor cell proliferation in vitro. For instance, a related compound was found to induce apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds helps to elucidate the unique properties of this compound.

| Compound Name | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 1.49 | Effective against Gram-positive bacteria |

| Compound B | Antitumor | 10 | Induces apoptosis in MCF7 cells |

| This compound | Potentially both | TBD | Requires further investigation |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. Results indicated that compounds with similar nitro groups exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains .

- Case Study on Antitumor Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines at micromolar concentrations. The study also highlighted the potential for this compound to be developed into a therapeutic agent for treating specific types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.